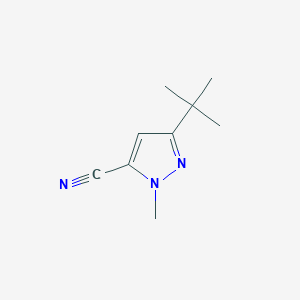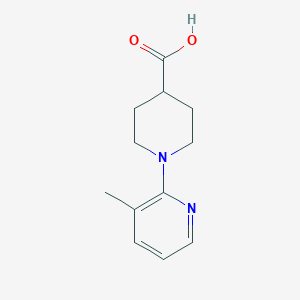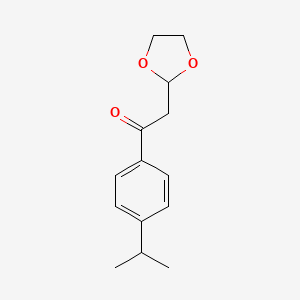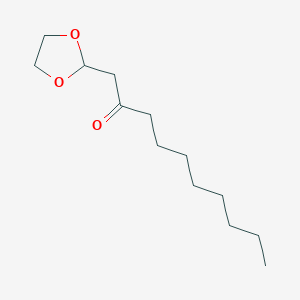
3-bromo-2-fluoro-N-methylaniline
概要
説明
3-Bromo-2-fluoro-N-methylaniline: is an organic compound with the molecular formula C7H7BrFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common method to synthesize 3-bromo-2-fluoro-N-methylaniline involves the nitration of a precursor compound followed by reduction. For example, starting with 3-bromo-2-fluoronitrobenzene, the nitro group can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.
Palladium-Catalyzed Amination: Another method involves the palladium-catalyzed amination of 3-bromo-2-fluorobenzene with methylamine.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety.
化学反応の分析
Types of Reactions:
Substitution Reactions: 3-Bromo-2-fluoro-N-methylaniline can undergo nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form various aniline derivatives. Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are typically used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include methoxy or tert-butyl derivatives.
Oxidation Products: Quinones and other oxidized derivatives.
Coupling Products: Biaryl compounds with various substituents.
科学的研究の応用
Chemistry: 3-Bromo-2-fluoro-N-methylaniline is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of potential drug candidates. Its derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties .
Industry: The compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for creating materials with specific characteristics, such as improved thermal stability and resistance to degradation.
作用機序
The mechanism by which 3-bromo-2-fluoro-N-methylaniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, its derivatives might inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use .
類似化合物との比較
2-Bromo-N-methylaniline: Similar structure but lacks the fluorine atom.
3-Bromo-2-fluoroaniline: Similar structure but lacks the methyl group.
3-Bromo-2-fluoro-5-methylaniline: Similar structure with an additional methyl group at the 5-position.
Uniqueness: 3-Bromo-2-fluoro-N-methylaniline is unique due to the specific combination of bromine, fluorine, and methyl substituents on the aniline ring. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific synthetic applications and research purposes.
特性
IUPAC Name |
3-bromo-2-fluoro-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-10-6-4-2-3-5(8)7(6)9/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLVBFVHAHLHGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1400318.png)










